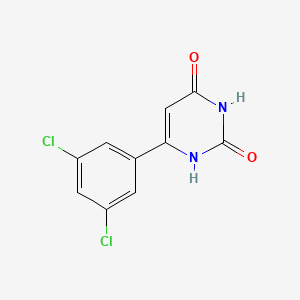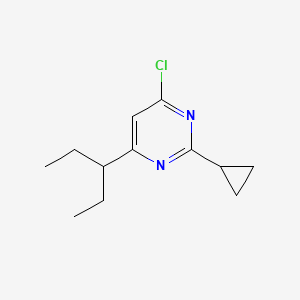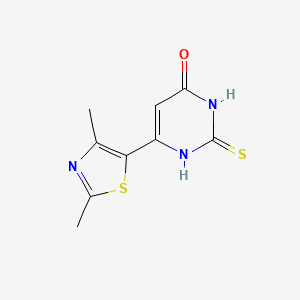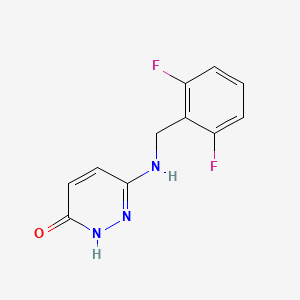
2-氯-1-(4-羟基-3-丙基哌啶-1-基)丁烷-1-酮
描述
2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butan-1-one, also known as 2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butane, is a synthetic organic compound that has been used in a variety of scientific and industrial applications. It is a colorless liquid with a boiling point of 120°C and a melting point of -41°C. It is soluble in water and miscible with most organic solvents. 2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butane is a versatile compound that has many applications in research and industry.
科学研究应用
解毒途径
研究的重点是了解氯化合物的代谢和解毒途径,例如氯丁二烯,其与所讨论的化合物具有一定的结构相似性。例如,Munter 等人(2003 年)的研究探讨了氯丁二烯代谢物通过肝微粒体中的谷胱甘肽 (GSH) 和环氧羟化酶 (EH) 进行解毒,突出了类似化合物在生物系统中可能发生的代谢转化 (Munter、Cottrell、Golding 和 Watson,2003 年)。
合成和活性
已经合成具有羟基和氯基等结构特征的化合物,并评估了它们的生物活性。例如,Rádl 等人(2010 年)讨论了 3-氯苯基和 6-氯吡啶-2-基衍生物的合成和抗伤害感受活性,突出了氯和羟基官能团在药学化学中产生镇痛作用的重要性 (Rádl、Hafner、Hezký、Krejci、Proska 和 Hájíček,2010 年)。
抗菌评估
修饰杂环分子以改善水溶性和赋予阴离子特性以获得潜在的生物活性是另一个研究领域。Fadda、El-Mekawy 和 AbdelAal(2016 年)合成了具有抗菌和抗真菌活性的新型功能化 N-磺酸盐,展示了化学修饰在增强生物特性中的应用 (Fadda、El-Mekawy 和 AbdelAal,2016 年)。
分子结构研究
了解分子结构及其对化学和生物反应性的影响至关重要。例如,Yong-jian(2010 年)关于 4-羟基-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one 的合成和晶体结构的研究提供了对具有羟基和丁酮官能团的化合物的分子构型和潜在反应性的见解 (王永建,2010 年)。
属性
IUPAC Name |
2-chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-5-9-8-14(7-6-11(9)15)12(16)10(13)4-2/h9-11,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUKMZGVSLTWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C(=O)C(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(1-hydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481064.png)
![1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481065.png)










